N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which combines a naphthalene ring with a carboxamide group and a hydroxy-methyl-phenylbutyl side chain.
Preparation Methods
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthalene-1,2-dione derivatives .
Scientific Research Applications
This compound has been studied extensively for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. Industrially, it is used in the production of various fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as 1,8-naphthalimide derivatives, which are known for their emissive properties in organic light-emitting diodes (OLEDs) . While both compounds share a naphthalene core, this compound is unique due to its specific side chain and functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-22(25,15-14-17-8-3-2-4-9-17)16-23-21(24)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,25H,14-16H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYDSSRVOJUUJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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